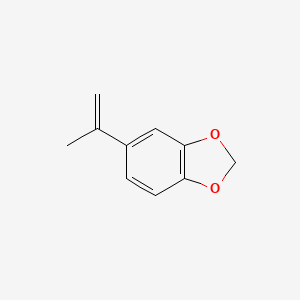
1,3-Benzodioxole, 5-(1-methylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 5-(1-methylethenyl)- is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzodioxole, 5-(1-methylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole, 5-(1-methylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Industrial Applications
1.1 Acylation Processes
Recent studies have highlighted the acylation of 1,3-benzodioxole as a significant method for producing valuable compounds. For instance, the continuous acylation of this compound has been optimized using recyclable heterogeneous catalysts. This process is crucial for synthesizing insecticide synergists like PBO (piperonyl butoxide) and fragrances such as Helional® . The use of catalysts such as nanoparticles supported on Al-SBA-15 or Nafion-H has shown promising results in improving reaction efficiency and selectivity under flow conditions.
Table 1: Summary of Acylation Studies
| Catalyst Type | Reaction Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Al-SBA-15 | 100 °C, 60 min | 95 | 90 |
| Nafion-H | 120 °C, 30 min | 92 | 85 |
| Fe-Aquivion | 80 °C, 15 min | 89 | 88 |
1.2 Crop Protection and Organic Intermediates
Another notable application of derivatives of 1,3-benzodioxole is in crop protection. Specifically, compounds like 5-(oxiranylmethyl)-1,3-benzodioxole have been synthesized for use as organic intermediates in agricultural chemicals. These compounds are derived from the reaction of benzodioxole derivatives with percarboxylic acids and have shown potential for developing safer pesticides .
Fragrance Industry
2.1 Fragrance Production
The compound plays a crucial role in the fragrance industry due to its pleasant aroma characteristics. It is utilized in the formulation of various fragrances and perfumery products. The synthesis of fragrance components often involves the acylation of benzodioxole derivatives to enhance their olfactory properties . For example, α-Methyl-1,3-benzodioxole-5-propionaldehyde is used extensively in perfumes due to its appealing scent profile.
Table 2: Fragrance Applications
| Compound Name | Application Area |
|---|---|
| Helional® | Fragrance formulation |
| α-Methyl-1,3-benzodioxole-5-propionaldehyde | Perfume industry |
特性
CAS番号 |
119055-67-3 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
5-prop-1-en-2-yl-1,3-benzodioxole |
InChI |
InChI=1S/C10H10O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5H,1,6H2,2H3 |
InChIキー |
HVXSFCYOHKGEPJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













